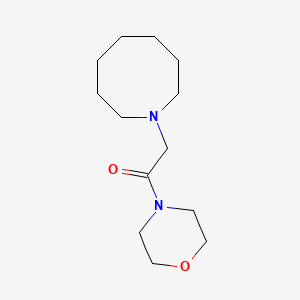

2-(Azocan-1-yl)-1-morpholin-4-ylethanone

Beschreibung

2-(Azocan-1-yl)-1-morpholin-4-ylethanone is a synthetic organic compound featuring a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) linked to an ethanone group, which is further substituted with an azocan moiety (an eight-membered saturated nitrogen-containing ring).

Eigenschaften

IUPAC Name |

2-(azocan-1-yl)-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c16-13(15-8-10-17-11-9-15)12-14-6-4-2-1-3-5-7-14/h1-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHWFIMOWGKAFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)CC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Structural Features

The morpholin-4-ylethanone scaffold is common among several bioactive molecules. Key structural variations arise from substituents attached to the ethanone group:

*Calculated based on structural components.

Key Observations :

Pharmacological Activity

- BML-190 (): Acts as an inverse agonist for the peripheral cannabinoid receptor CB2, highlighting the role of morpholin-4-ylethanone derivatives in modulating G-protein-coupled receptors. The indole and chlorobenzoyl groups likely contribute to receptor binding .

- 2-Amino-1-morpholin-4-ylethanone hydrochloride (): The amino group suggests utility as a precursor for peptidomimetics or kinase inhibitors, though specific activity data are absent .

- Azocan Derivative : The eight-membered azocan ring may influence pharmacokinetics (e.g., metabolic stability or membrane permeability) compared to smaller substituents, but biological data are unavailable.

Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., ) typically exhibit higher aqueous solubility than free bases. Fluorinated analogs () may display increased lipophilicity, affecting bioavailability.

- pKa and Stability: reports a pKa of 10.03 for a naphthalene-containing morpholin-4-ylethanone derivative, indicating basicity at physiological pH . The azocan group’s amine could similarly influence basicity.

- Crystallography : Tools like SHELX and WinGX () are widely used for structural elucidation, enabling precise comparisons of ring puckering (e.g., azocan vs. morpholine conformations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.